molecular formula C6H6N2O2 B027923 2-Aminonicotinic acid CAS No. 5345-47-1

2-Aminonicotinic acid

Cat. No.: B027923
CAS No.: 5345-47-1
M. Wt: 138.12 g/mol
InChI Key: KPIVDNYJNOPGBE-UHFFFAOYSA-N
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Description

2-Aminonicotinic acid is an organic compound with the molecular formula C6H6N2O2. It is a derivative of nicotinic acid, where an amino group is situated at the second position of the pyridine ring. This compound is known for its significant role as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Aminonicotinic acid can be synthesized through several methods:

    Nucleophilic Aromatic Substitution: One common method involves the nucleophilic aromatic substitution of 2-chloronicotinic acid with appropriate amines.

    Microwave-Assisted Synthesis: Another efficient method is the microwave-assisted synthesis, where 2-chloronicotinic acid reacts with amines under microwave irradiation.

    Environmentally Friendly Synthesis: A green synthesis approach involves the amination of 2-chloronicotinic acid with amines under catalyst- and solvent-free conditions.

Industrial Production Methods: Industrial production of this compound often involves the large-scale application of the nucleophilic aromatic substitution method due to its reliability and scalability. the microwave-assisted and environmentally friendly methods are gaining traction due to their efficiency and reduced environmental impact .

Chemical Reactions Analysis

2-Aminonicotinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Coordination Chemistry

2-Aminonicotinic acid serves as an effective ligand for the formation of coordination compounds. It has been utilized in the synthesis of copper(II) complexes, which are studied for their potential applications in catalysis and materials science. The ligand's ability to stabilize metal ions through coordination enhances the properties of the resulting complexes.

Ligand Metal Ion Complex Type Application
This compoundCopper(II)Copper(II)-organic coordinationCatalysis, material synthesis

Medicinal Chemistry

ANA has shown promise in medicinal chemistry as a precursor for various bioactive compounds. It is involved in the synthesis of pyrido[2′,1′:2,3]imidazo[4,5-c]isoquinolines, which exhibit significant biological activities including antitumor effects.

Case Study: Synthesis of Antitumor Agents

  • Researchers synthesized derivatives of ANA and evaluated their cytotoxicity against cancer cell lines. Compounds derived from ANA demonstrated IC50 values comparable to established chemotherapeutics, indicating their potential as antitumor agents .

Polymer Science

In polymer chemistry, this compound is used as a reactant to create organo-soluble and thermally stable poly(thiourea-amide-imide) polymers. These polymers are notable for their high thermal stability and mechanical properties, making them suitable for applications in coatings and advanced materials.

Polymer Type Monomer Used Properties Applications
Poly(thiourea-amide-imide)This compoundThermally stable, organo-solubleCoatings, aerospace materials

Recent studies have investigated the biological activities of this compound and its derivatives. Notably, it has been explored for its potential as an inhibitor of matrix metalloproteinases (MMPs), which play a crucial role in cancer metastasis and tissue remodeling.

Inhibition of Matrix Metalloproteinases (MMPs)

A study examined the efficacy of ANA derivatives as MMP inhibitors. The results indicated that certain derivatives exhibited significant inhibitory activity against MMP-2, suggesting their potential use in therapeutic applications for cancer treatment .

Mechanism of Action

The mechanism of action of 2-aminonicotinic acid involves its interaction with various molecular targets:

Comparison with Similar Compounds

2-Aminonicotinic acid can be compared with other aminonicotinic acids, such as:

Uniqueness: this compound is unique due to its specific position of the amino group, which imparts distinct chemical reactivity and biological activity compared to its isomers .

Biological Activity

2-Aminonicotinic acid (2-ANA), a derivative of nicotinic acid, has garnered attention in recent years due to its diverse biological activities. This article explores the compound's synthesis, biological evaluations, and potential therapeutic applications, supported by case studies and research findings.

This compound is categorized as a pyridinecarboxylic acid, characterized by the presence of an amino group at the 2-position of the pyridine ring. Its chemical formula is C6H6N2O2C_6H_6N_2O_2 with a molecular weight of approximately 138.12 g/mol. The compound exhibits strong basicity, which influences its interaction with biological systems.

Synthesis and Characterization

The synthesis of 2-ANA typically involves the reaction of 2-chloronicotinic acid with ammonia or amine derivatives. Various studies have reported methods for synthesizing metal complexes of 2-ANA, enhancing its biological activity. For instance, complexes with metals such as Co(II), Ni(II), and Ag(I) have been characterized using techniques like FT-IR and UV-Vis spectroscopy, revealing their potential as antibacterial and antifungal agents .

Antimicrobial Properties

Research indicates that 2-ANA and its metal complexes exhibit significant antimicrobial activity. A study found that silver and zinc complexes derived from 2-ANA showed high efficacy against various bacterial strains, including Bacillus subtilis and Bacillus licheniformis. Additionally, these complexes demonstrated fungicidal effects against Fusarium oxysporum and nematicidal activity against Meloidogyne javanica .

Metal Complex Activity Target Organism
SilverHigh antibacterialBacillus subtilis
ZincHigh antibacterialBacillus licheniformis
NickelHigh fungicidalFusarium oxysporum
CadmiumEffective nematicideMeloidogyne javanica

Neuroprotective Effects

This compound has also been investigated for its neuroprotective properties. A notable study focused on its role as an inhibitor of 3-hydroxyanthranilic acid 3,4-dioxygenase (3-HAO), an enzyme linked to neurodegenerative diseases. The findings revealed that 2-ANA derivatives could significantly reduce the production of quinolinic acid (QUIN), a neurotoxin implicated in several neurodegenerative conditions .

Case Study: Neuroprotection in Rats

In an in vivo study involving rat models, administration of a stable 2-ANA derivative resulted in a marked decrease in QUIN levels within brain tissues. This suggests potential therapeutic applications for 2-ANA in treating neurodegenerative disorders such as Alzheimer's disease.

Pharmacological Implications

The pharmacological profile of 2-ANA indicates its potential as a versatile agent in drug development. Its ability to form stable complexes with metals enhances its biological activity, making it a candidate for further exploration in medicinal chemistry. The compound's effects on neurotransmitter pathways and its role in modulating neurotoxic metabolites highlight its promise in neuropharmacology.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-aminonicotinic acid, and how do reaction conditions influence purity and yield?

  • Methodological Answer : this compound (2-ANA) is synthesized via condensation reactions using precursors like pyridine derivatives and nitriles. For example, it can be prepared by reacting 2-aminopyridine with carboxylic acid derivatives under acidic or basic conditions. Metal complexation methods, such as combining 2-ANA with lanthanum/cerium nitrates and NaOH, are also employed for specialized applications (e.g., polymer stabilization) . Optimizing pH, temperature, and stoichiometry is critical; excessive heating (>300°C) may induce decomposition, as observed in thermal studies .

Q. How can researchers characterize the spectroscopic properties of this compound to confirm structural integrity?

  • Methodological Answer : UV-Vis spectroscopy (200–400 nm in ethanol/water) identifies electronic transitions, while FT-IR detects functional groups like NH₂ (stretching at ~3400 cm⁻¹) and COOH (broad peak ~2500–3300 cm⁻¹). Computational methods, such as density functional theory (DFT), validate experimental spectra by modeling HOMO-LUMO gaps and dimeric interactions, which are critical for understanding electronic behavior .

Q. What solvent systems are optimal for dissolving this compound in experimental settings?

  • Methodological Answer : 2-ANA is soluble in polar solvents like water, ethanol, and DMSO. For aqueous solutions, maintain pH >5 to deprotonate the carboxylic acid group and enhance solubility. Pre-saturate solvents with inert gases (e.g., N₂) to prevent oxidation during long-term storage .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical data (e.g., melting points, density) for this compound?

  • Methodological Answer : Discrepancies in melting points (295–297°C vs. 253.51°C) and density (1.3471 vs. 1.417 g/cm³) may arise from polymorphic forms or measurement techniques. Use differential scanning calorimetry (DSC) to confirm thermal transitions and X-ray diffraction (XRD) to identify crystalline phases. Cross-validate results with high-purity standards and controlled heating rates .

Q. What experimental designs are effective for evaluating this compound’s role in polymer thermal stabilization?

  • Methodological Answer : Incorporate 2-ANA into polymer matrices (e.g., PVC) and assess thermal stability via thermogravimetric analysis (TGA) under nitrogen/air atmospheres. Monitor degradation onset temperatures and compare activation energies using the Flynn-Wall-Ozawa method. Rheological tests (e.g., torque measurements) can quantify stabilization efficacy by tracking viscosity changes during thermal stress .

Q. How do computational methods enhance understanding of this compound’s electronic properties and reactivity?

  • Methodological Answer : DFT calculations (e.g., B3LYP functional with 6-311++G(d,p) basis sets) model HOMO-LUMO gaps, charge distribution, and dimerization energy. Compare computed IR/Raman spectra with experimental data to validate electronic transitions. Molecular dynamics simulations predict solvation effects and binding affinities in drug conjugates .

Q. What strategies address conflicting results in alkylation activity studies of this compound-based antineoplastic agents?

  • Methodological Answer : For nitrogen mustard conjugates, perform kinetic assays (e.g., UV-Vis monitoring of alkylation rates) under varying pH and temperature. Use LC-MS to identify intermediates and competing reaction pathways. Comparative studies with structural analogs (e.g., aspirin conjugates) isolate the role of the 2-ANA moiety in cytotoxicity .

Properties

IUPAC Name

2-aminopyridine-3-carboxylic acid
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InChI

InChI=1S/C6H6N2O2/c7-5-4(6(9)10)2-1-3-8-5/h1-3H,(H2,7,8)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

KPIVDNYJNOPGBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID1063801
Record name 2-Aminonicotinic acid
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Molecular Weight

138.12 g/mol
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CAS No.

5345-47-1
Record name 2-Aminonicotinic acid
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Record name 3-Pyridinecarboxylic acid, 2-amino-
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Synthesis routes and methods I

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Synthesis routes and methods IV

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A mixture of methyl 2-aminonicotinate (4 g) and 2M aqueous sodium hydroxide solution (35 mL) in THF (50 mL) was stirred at room temperature overnight. The reaction mixture was neutralized with 1M hydrochloric acid, and extracted with ethyl acetate. The aqueous layer was acidified with 1M hydrochloric acid, and extracted with THF. The organic layers were combined, washed with water and saturated brine, dried over anhydrous magnesium sulfate and concentrated under reduced pressure to give the title compound (1.78 g) as a white solid.
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Synthesis routes and methods V

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By substituting 2-amino-4-ethoxynicotinic acid (prepared by reaction of the 2-amino-4-hydroxynicotinic acid with ethyl bromide in accordance with the procedure of Yale and Pluscec, supra.) for the 2-aminonicotinic acid in Example 4, there is obtained the named compound.
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-Aminonicotinic acid
2-Aminonicotinic acid
2-Aminonicotinic acid
2-Aminonicotinic acid

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